molecular formula C10H12ClNO B12977094 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

Katalognummer: B12977094
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: VYRHVLAEKDGEIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H12ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone.

Vorbereitungsmethoden

The synthesis of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like iron(III) chloride .

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol include:

    5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetrahydronaphthalene backbone but lacks the chlorine and hydroxyl groups.

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but with an amino group at a different position.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Another related compound with a different substitution pattern.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

5-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H12ClNO/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,9,13H,1-3,12H2

InChI-Schlüssel

VYRHVLAEKDGEIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.